molecular formula C8H7ClN4 B1423733 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine CAS No. 1231943-08-0

2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine

Cat. No.: B1423733
CAS No.: 1231943-08-0
M. Wt: 194.62 g/mol
InChI Key: PFVONNVFQLOLEA-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine is a heterocyclic compound with the molecular formula C8H7ClN4. It is characterized by the presence of a pyrimidine ring substituted with a chloro group and a pyrazole ring.

Biochemical Analysis

Biochemical Properties

It is known that pyrazole derivatives, to which this compound belongs, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Molecular Mechanism

It is known that pyrazole derivatives can undergo Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization , which could potentially influence its interactions with biomolecules and its effects at the molecular level.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine over time in laboratory settings have not been extensively studied. It is known that the compound is stable under normal conditions and is stored in an inert atmosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine typically involves the reaction of appropriate pyrimidine and pyrazole precursors. One common method includes the reaction of 2-chloropyrimidine with 1-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .

Scientific Research Applications

2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine
  • 1-Ethyl-5-methyl-1H-pyrazol-4-amine
  • 2-Chloro-N-(1-methyl-1H-pyrazol-5-yl)benzamide

Uniqueness

2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and pyrazole groups allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

2-chloro-5-(1-methylpyrazol-4-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-13-5-7(4-12-13)6-2-10-8(9)11-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVONNVFQLOLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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